3-Iodobenzophenone
Overview
Description
3-Iodobenzophenone is an organic compound with the molecular formula C13H9IO. It is a derivative of benzophenone, where an iodine atom is substituted at the third position of the benzene ring. This compound is of significant interest in organic chemistry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Iodobenzophenone can be synthesized through various methods. One common approach involves the iodination of benzophenone using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically takes place under reflux conditions to ensure complete iodination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For instance, the Sandmeyer reaction, which involves the conversion of an aryl diazonium salt to an aryl halide, can be employed. This method allows for the large-scale production of this compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Iodobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding iodoso and iodonium derivatives.
Reduction Reactions: Reduction of this compound can yield benzophenone or other reduced products.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a catalyst.
Oxidation: Oxidizing agents such as peracetic acid or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of substituted benzophenone derivatives.
Oxidation: Formation of iodoso and iodonium compounds.
Reduction: Formation of benzophenone or other reduced derivatives.
Scientific Research Applications
3-Iodobenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-iodobenzophenone involves its interaction with various molecular targets. The iodine atom in the compound can participate in halogen bonding, which influences its reactivity and interaction with other molecules. The compound can also undergo electrophilic aromatic substitution reactions, where the iodine atom acts as a leaving group, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
3-Bromobenzophenone: Similar in structure but with a bromine atom instead of iodine.
3-Chlorobenzophenone: Contains a chlorine atom at the third position.
3-Fluorobenzophenone: Contains a fluorine atom at the third position.
Comparison: 3-Iodobenzophenone is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This gives this compound distinct reactivity and properties, making it particularly useful in certain chemical reactions where other halogenated benzophenones may not be as effective.
Properties
IUPAC Name |
(3-iodophenyl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFDVXCJWWEVND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423640 | |
Record name | 3-Iodobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25116-37-4 | |
Record name | 3-Iodobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the high radiochemical yield achieved in the fluorine-18 nucleophilic aromatic substitution reaction involving a 3-Iodobenzophenone derivative?
A1: The research by Vaulina et al. [] highlights the remarkably high radiochemical yield (>90%) achieved for the fluorine-18 nucleophilic aromatic substitution reaction using a this compound derivative, specifically 4-(N,N,N-trimethylammonio)-3-cyano-3'-iodobenzophenone triflate. This high yield, achieved under mild conditions (room temperature in less than 10 minutes), is attributed to the structural advantage of the this compound scaffold. The presence of two electron-withdrawing groups (nitrile and carbonyl) adjacent to the trimethylammonium leaving group significantly facilitates the fluorine-18 substitution. This finding has important implications for the efficient synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging.
Q2: Can you explain the role of this compound in the development of structurally identical compounds for comparative imaging studies?
A2: Vaulina et al. [] employed this compound as a key building block in the synthesis of structurally identical compounds designed for comparative imaging studies using both PET and SPECT. The researchers synthesized two radioisotopomers: N-[2-fluoro-5-(3-[I-131]iodobenzoyl)benzyl]-2-bromoacetamide (1) containing I-131 and N-[2-[F-18]fluoro-5-(3-iodobenzoyl)benzyl]-2-bromoacetamide (2) containing F-18. The this compound moiety remains constant in both compounds, ensuring their structural similarity and minimizing potential differences in biological properties. This approach allows for direct comparison of imaging results obtained from different modalities, providing valuable insights into biological processes.
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